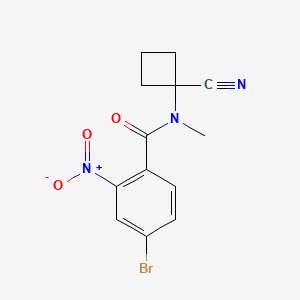

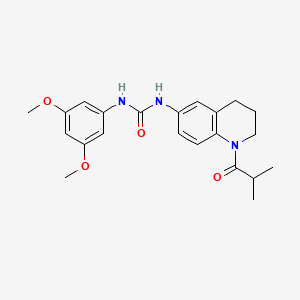

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of nitrobenzamide derivatives, including compounds like "4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide," involve understanding their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds are of interest due to their diverse applications in chemistry and biology, including their potential use in pharmaceuticals and materials science.

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including halogenation, nitration, and the introduction of functional groups such as cyano and methyl groups. For example, compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide have been synthesized and characterized using various techniques, highlighting the complexity and precision required in synthetic chemistry (Dian He et al., 2014).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of N-Cyclohexyl-2-nitrobenzamide was determined, providing insights into the molecular arrangement and stability conferred by specific functional groups (A. Saeed et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzamide derivatives can include substitutions, additions, and cyclocondensation reactions. These reactions are foundational for modifying the chemical structure and properties of the compounds for specific applications. For example, the construction of highly substituted nitroaromatic systems through cyclocondensation has been explored (R. Duthaler, 1983).

Scientific Research Applications

Crystal Engineering

Research in crystal engineering has explored the interactions and design principles involving halogen bonds and hydrogen bonds, critical for understanding the structural aspects of compounds like 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide. Studies highlight the role of halogen atoms in mediating non-covalent interactions that can influence the crystal packing and molecular assembly. For example, the structural analysis of molecular tapes mediated by O–H⋯N hydrogen bonds and weak C–I⋯O interactions in crystal structures reveals insights into the engineering of molecular crystals through halogen bonding, potentially applicable to designing materials with desired properties (Saha, Nangia, & Jaskólski, 2005).

Organic Synthesis

In organic synthesis, the reactivity of halogenated nitrobenzamides with various substrates has been explored for constructing complex molecules. The addition of acyl and sulfonyl hypohalites generated from N-halogeno amides to alkenes, leading to trans-vic-halogeno esters, showcases the utility of halogenated compounds in synthetic chemistry. Such methodologies could be adapted for the synthesis of derivatives of this compound for various applications, including material science and medicinal chemistry (Goosen, Hoffmann, & Taljaard, 1994).

Material Science and Spectroscopy

Research into the spectroscopic properties and synthesis of related compounds provides insights into the electronic structure and potential applications of this compound in material science. Studies on the vibrational spectroscopic analysis, HOMO-LUMO gap, and molecular docking of similar molecules contribute to our understanding of their reactivity, stability, and interaction with biological targets. Such studies are foundational for designing molecules with specific optical, electronic, or biological properties (Dwivedi & Kumar, 2019).

properties

IUPAC Name |

4-bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWFFHWGEDGADC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-])C2(CCC2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

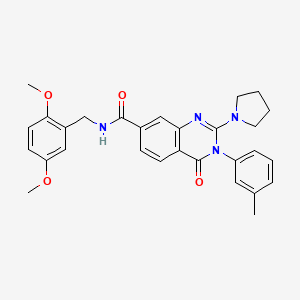

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2491625.png)

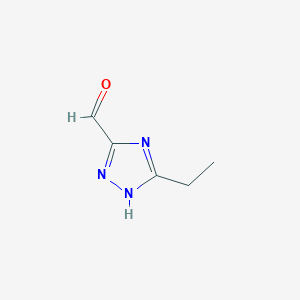

![2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid](/img/structure/B2491626.png)

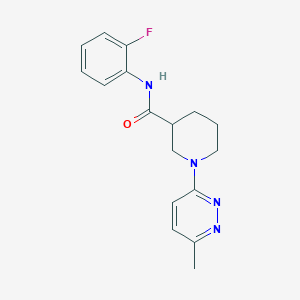

![6-Tert-butyl-2-[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2491630.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B2491632.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2491635.png)